
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several steps, including the formation of the cyclobutane ring and the introduction of the carboxylic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale of production and the available resources .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be compared to other similar compounds, such as:
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but with different positions of the chlorine and fluorine substituents.
3-(3-Fluorophenyl)cyclobutanecarboxylic acid: This compound lacks the chlorine substituent, which can affect its chemical properties and reactivity.
Biological Activity
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic processes such as insulin sensitivity and glucose homeostasis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C1 : Cyclobutane ring
- C2 : Carboxylic acid group
- C3 : 3-Chloro-4-fluorophenyl group
This compound acts primarily as a GPR120 modulator. GPR120 is known to mediate the effects of polyunsaturated fatty acids (PUFAs), enhancing insulin sensitivity and exerting anti-inflammatory effects. The compound's ability to activate GPR120 suggests it could play a role in treating conditions like type 2 diabetes by improving insulin sensitivity and glucose uptake in adipose tissue and muscle cells .
Insulin Sensitivity
Research indicates that compounds similar to this compound can enhance insulin sensitivity through:
- Anti-inflammatory actions : Reducing inflammation in monocytes and macrophages.
- Glucose uptake enhancement : Facilitating glucose transport into cells, particularly adipocytes and myocytes .
Potential Therapeutic Applications
Given its mechanism of action, this compound may have several therapeutic applications:
- Diabetes Management : As a GPR120 modulator, it holds promise for the treatment or prophylaxis of diabetes and related metabolic disorders .
- Obesity Treatment : By improving insulin sensitivity, it may also aid in weight management strategies.
Study 1: GPR120 Modulation
A study demonstrated that compounds targeting GPR120 improved metabolic parameters in diabetic mouse models. The administration of similar cyclobutane derivatives resulted in significant reductions in blood glucose levels and improved insulin sensitivity markers .
Parameter | Control Group | Treatment Group |
---|---|---|
Blood Glucose (mg/dL) | 180 ± 10 | 130 ± 5 |
Insulin Sensitivity Index | 0.5 ± 0.05 | 0.8 ± 0.07 |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including this compound. The results showed a marked decrease in pro-inflammatory cytokines when treated with these compounds .
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 50 ± 5 | 20 ± 3 |
IL-6 | 30 ± 4 | 10 ± 2 |
Properties
Molecular Formula |
C11H10ClFO2 |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
WTCAWGMAZBZPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.